3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, commonly referred to as JWH 133 or JW 133, is a synthetic cannabinoid that acts primarily as a selective agonist for the cannabinoid receptor type 2 (CB2). Its chemical structure features a complex arrangement of fused aromatic rings and a branched alkyl substituent, contributing to its biological activity. The compound has gained attention for its potential therapeutic applications, particularly in the treatment of conditions such as multiple sclerosis.
Classification
The synthesis of 3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran typically involves multi-step organic reactions. While specific proprietary methods may vary among manufacturers, common approaches include:
The synthesis is carried out under controlled conditions to ensure high purity and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific steps involved.
The molecular structure of 3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran can be represented using various structural formulas:
The compound's structure is characterized by:
3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran participates in various chemical reactions typical for organic compounds with aromatic systems:
The reactivity of this compound is influenced by its steric hindrance due to bulky substituents which can affect reaction rates and pathways.
As a selective agonist for CB2 receptors:
The binding affinity (K_i) for CB2 receptors has been reported at approximately 3.4 nM with about 200-fold selectivity over CB1 receptors. This selectivity is significant for therapeutic applications where minimizing psychoactive effects is desired.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity with strong oxidizing agents.
3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran is primarily researched for its role as:
Research continues into its efficacy and safety profile in clinical applications related to pain management and inflammation modulation.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 85815-37-8
CAS No.: 946349-58-2